molecular formula C25H24N2O3S B2361892 2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893124-49-7

2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2361892
CAS No.: 893124-49-7
M. Wt: 432.54
InChI Key: OCYJSUUBZBHLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of thiophene derivatives is complex and varies based on the specific compound . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved information.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . For this compound, the available information does not provide specific details about its physical and chemical properties.

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

The compound and its analogs have been utilized in the synthesis of diverse heterocyclic structures. Research by Mohareb et al. (2004) demonstrates the use of related benzo[b]thiophene derivatives in heterocyclic synthesis, leading to the creation of various compounds with potential biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, studies on thiophene derivatives have contributed to the development of new chemical entities with significant pharmacological potential, such as antimicrobial agents and compounds with anticancer properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Anticancer Activity

Research by Youssef et al. (2020) on amine, amino acid, and dipeptide-coupled benzamides, including structures related to the specified compound, has shown promising antiproliferative activity against cancer cell lines, highlighting the potential of these compounds in anticancer therapy (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Antimicrobial and Antifungal Activities

Compounds derived from the specified chemical structure have also been investigated for their antimicrobial and antifungal activities. For example, the synthesis and evaluation of thiophene-3-carboxamide derivatives have demonstrated significant biological activities, making them candidates for further development into new antimicrobial and antifungal agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).

Molecular Docking and Drug Design

The application of molecular docking studies in the research of thiophene derivatives has facilitated the understanding of their interactions with biological targets, aiding in the design of more potent and selective therapeutic agents. For instance, Kausar et al. (2021) have reported on the design, synthesis, and evaluation of thiophene-2-carboxamide Schiff base derivatives as enzyme inhibitors, utilizing molecular docking to elucidate their mechanism of action (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and use . The available information does not provide specific details about the safety and hazards associated with this compound.

Properties

IUPAC Name

2-[(4-benzoylbenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-26-24(30)21-19-10-6-3-7-11-20(19)31-25(21)27-23(29)18-14-12-17(13-15-18)22(28)16-8-4-2-5-9-16/h2,4-5,8-9,12-15H,3,6-7,10-11H2,1H3,(H,26,30)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYJSUUBZBHLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.